Cas no 1270585-87-9 (Benzenemethanol, 2,6-dimethyl-α-propyl-)

ベンゼンメタノール、2,6-ジメチル-α-プロピル-は、芳香族アルコールの一種であり、分子構造中にベンゼン環とヒドロキシル基を有する有機化合物です。2,6位のジメチル置換とα位のプロピル基により、立体障害が生じるため、反応選択性や安定性に優れる特性を示します。この構造的特徴から、医薬品中間体や香料合成における有用な構築ブロックとして利用可能です。特に、不斉合成におけるキラル補助基や保護基としての応用が期待されます。高い純度と化学的均一性を備えており、精密有機合成における再現性の確保に寄与します。

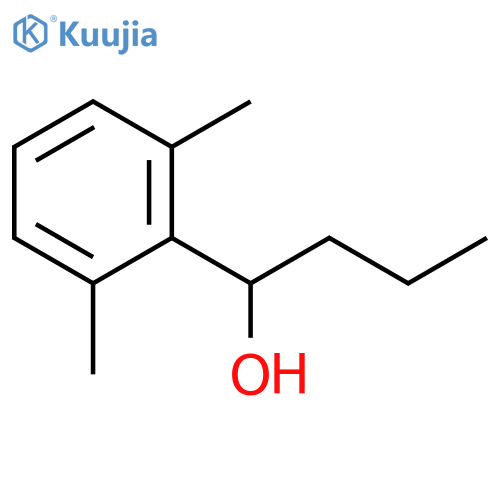

1270585-87-9 structure

商品名:Benzenemethanol, 2,6-dimethyl-α-propyl-

CAS番号:1270585-87-9

MF:C12H18O

メガワット:178.270723819733

MDL:MFCD15478819

CID:5158554

Benzenemethanol, 2,6-dimethyl-α-propyl- 化学的及び物理的性質

名前と識別子

-

- Benzenemethanol, 2,6-dimethyl-α-propyl-

- 2,6-Dimethyl-α-propylbenzenemethanol

-

- MDL: MFCD15478819

- インチ: 1S/C12H18O/c1-4-6-11(13)12-9(2)7-5-8-10(12)3/h5,7-8,11,13H,4,6H2,1-3H3

- InChIKey: BSEILGMNSPAUGM-UHFFFAOYSA-N

- ほほえんだ: C(C1C(=CC=CC=1C)C)(O)CCC

Benzenemethanol, 2,6-dimethyl-α-propyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB573939-5 g |

1-(2,6-Dimethylphenyl)-1-butanol; . |

1270585-87-9 | 5g |

€1,378.50 | 2022-07-28 | ||

| abcr | AB573939-1 g |

1-(2,6-Dimethylphenyl)-1-butanol; . |

1270585-87-9 | 1g |

€551.60 | 2022-07-28 | ||

| abcr | AB573939-5g |

1-(2,6-Dimethylphenyl)-1-butanol; . |

1270585-87-9 | 5g |

€1512.80 | 2023-08-31 | ||

| abcr | AB573939-1g |

1-(2,6-Dimethylphenyl)-1-butanol; . |

1270585-87-9 | 1g |

€602.60 | 2023-08-31 |

Benzenemethanol, 2,6-dimethyl-α-propyl- 関連文献

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

1270585-87-9 (Benzenemethanol, 2,6-dimethyl-α-propyl-) 関連製品

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量